molecular formula C9H9BrO2 B1290525 (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol CAS No. 197577-35-8

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Cat. No.: B1290525
CAS No.: 197577-35-8
M. Wt: 229.07 g/mol
InChI Key: COPLPYBSTHRUPU-UHFFFAOYSA-N
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Description

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a high-purity chemical building block featuring a benzofuran core substituted with a bromo group and a hydroxymethyl functionality. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and organic synthesis, recognized as an integral motif in a vast range of biologically active compounds and natural products . This scaffold's significance stems from its unique structure, composed of a fused aryl ring and a dihydrofuran ring, making it an ideal candidate for developing novel pharmaceutical agents . As such, this compound serves as a versatile synthetic intermediate for constructing complex organic molecules, particularly in transition-metal-catalyzed reactions, which are reliable and beneficial methods for forging dihydrobenzofuran functionalities . Researchers can leverage the reactive bromo and alcohol handles for further functionalization, enabling its incorporation into larger molecular architectures or its use in the synthesis of compounds for biological screening. The dihydrobenzofuran core is present in compounds exhibiting a wide spectrum of biological activities, including anti-malarial, anti-HIV, hepatoprotective, anti-inflammatory, and antifungal properties, and is also found in cytotoxic agents and drugs like prucalopride . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPLPYBSTHRUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197577-35-8
Record name (5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol
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Preparation Methods

Bromination of Dihydrobenzofuran

One common method for synthesizing (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is through the bromination of dihydrobenzofuran. The general steps involved are:

  • Reagents : Bromine or N-bromosuccinimide (NBS) as brominating agents.

  • Solvent : Typically dichloromethane or tetrahydrofuran (THF).

  • Procedure : Dihydrobenzofuran is treated with bromine in a solvent at low temperatures (0–25°C) to control regioselectivity and minimize side reactions.

Hydroxymethylation

Following bromination, the next step is hydroxymethylation to introduce the methanol group:

  • Reagents : Formaldehyde or paraformaldehyde in the presence of a base such as sodium hydroxide.

  • Conditions : The reaction is usually conducted at elevated temperatures (around 60–80°C) for several hours.

Condensation Reactions

Another method involves condensation reactions with suitable amines or alcohols:

  • Reagents : Amines such as pyrrolidine or other nitrogen-containing compounds.

  • Conditions : The reaction typically requires heating under reflux conditions and may involve phase transfer catalysts to enhance reaction efficiency.

Reduction of Intermediates

In some synthetic pathways, intermediates formed during bromination or hydroxymethylation may require reduction:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Procedure : These reducing agents are used to convert bromine to hydrogen or reduce other functional groups as necessary.

The efficiency of these preparation methods can vary significantly based on reaction conditions and reagent quality. Below is a summary table comparing yields from different methods reported in various studies:

Method Yield (%) Conditions
Bromination + Hydroxymethylation 70–85 DCM, NaOH, reflux
Condensation with Pyrrolidine 60–75 Toluene, reflux
Reduction of Brominated Intermediate 50–65 LiAlH₄ in THF

To ensure the synthesized compound meets required specifications for purity and structure, various analytical techniques are employed:

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol serves as a versatile building block for the synthesis of more complex molecules. Its bromine atom enhances its reactivity, making it suitable for various chemical transformations. For example, it can be utilized in the development of new synthetic methodologies that involve electrophilic aromatic substitutions or nucleophilic additions.

The compound has shown promise in several biological applications:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the activity of specific tyrosine kinases involved in cancer progression. For instance, it has been observed to affect vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are crucial for tumor angiogenesis .
  • Antimicrobial Properties : Similar compounds have exhibited antibacterial and antifungal activities. The presence of the bromine atom may enhance its effectiveness against various pathogens.

Pharmacological Studies

Research has identified this compound as a potential candidate for drug development due to its ability to modulate key biological pathways:

  • Neuropilin-1 Antagonism : Studies have explored the compound's role as a neuropilin-1 antagonist, which could provide therapeutic avenues for conditions involving aberrant angiogenesis .

Case Study 1: Anticancer Mechanism

A study investigated the effects of this compound on cancer cell lines. The results indicated that treatment led to a significant reduction in cell proliferation and induced apoptosis through the inhibition of VEGFR signaling pathways. This highlights its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound demonstrated effective inhibition against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membrane integrity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds can be insightful:

Compound NameUnique FeaturesPotential Applications
(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanolFluorine substitution may enhance lipophilicityAnticancer and anti-inflammatory studies
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanolChlorine may alter biological activityAntimicrobial research
(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanolDifferent bromine positionPotentially varied pharmacological effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol can be contrasted with several related brominated heterocycles, as detailed below:

Structural Analogues

5-Bromo-3-methyl-2(5H)-furanone Structure: A brominated furanone with a methyl substituent at the 3-position. Key Differences: Lacks the fused benzene ring and hydroxymethyl group present in the target compound. Synthesis: Synthesized via radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄, achieving a 90% yield . Applications: Primarily used in organic synthesis as a reactive intermediate.

5-(2-Bromoethyl)-2,3-dihydrobenzofuran Structure: Features a bromoethyl side chain instead of the hydroxymethyl group. Key Differences: The bromoethyl group increases lipophilicity compared to the polar hydroxymethyl group in the target compound. Applications: Known as an impurity in Darifenacin (a muscarinic receptor antagonist) synthesis, highlighting its relevance in pharmaceutical quality control .

(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl)ethyl]propanamide

  • Structure : Contains an inden ring system (fused cyclopentane-benzene) instead of benzofuran and includes an amide functional group.
  • Key Differences : Higher molecular weight (312.20 g/mol ) and chiral center, making it pharmacologically relevant as an intermediate in Ramelteon (a melatonin receptor agonist) production .

Functional Analogues

((4-Bromophenyl)(5-(substituted phenyldiazenyl)benzofuran-2-yl)methanone Derivatives Structure: Benzofuran derivatives with azo and bromophenyl substituents. Synthesis: Prepared via K₂CO₃-mediated condensation in ethanol, reflecting milder conditions compared to radical bromination methods .

1-(3-((1-((5-Bromo-2,3-dihydrobenzofuran-2-yl)amino)vinyl)amino)phenyl)ethanone Structure: A derivative of the target compound with a vinylamino linker and acetyl group.

Key Insights

  • Synthetic Complexity : Radical bromination (as in ) is high-yielding but requires hazardous reagents (e.g., CCl₄), whereas K₂CO₃-mediated syntheses () are milder but less efficient for bromination.
  • Therapeutic Potential: Derivatives like the vinylamino-linked compound () demonstrate that structural modifications to the benzofuran core can unlock biological activity, though the target compound itself lacks reported pharmacological data.

Biological Activity

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a bromine atom attached to a benzofuran structure, which is known for its diverse biological activities. The molecular formula can be denoted as C10H11BrO, and its structure is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzofuran compounds possess significant antimicrobial properties. The presence of the bromine atom may enhance these effects by increasing the compound's reactivity against microbial targets.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. Mechanistic studies indicate that it could induce apoptosis in cancer cells through the modulation of specific signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death in cancerous tissues.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit key enzymes involved in cancer cell proliferation and survival.
  • Interaction with Cellular Targets : The bromine atom can facilitate interactions with nucleophilic sites on proteins, potentially altering their function and leading to downstream effects on cell signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound:

StudyFindings
Study 1 Investigated the antimicrobial properties of benzofuran derivatives; found promising results against various bacterial strains.
Study 2 Evaluated anticancer effects in vitro; showed that brominated benzofurans can induce apoptosis in breast cancer cell lines.
Study 3 Focused on the mechanism of action; suggested that ROS generation plays a critical role in the cytotoxic effects observed .

Q & A

Q. How are analytical challenges addressed when characterizing synthetic byproducts?

  • Methodological Answer :
  • LC-MS/MS : Detect trace impurities using reverse-phase chromatography coupled with tandem MS .
  • 2D NMR : Resolve overlapping signals via COSY or HSQC experiments .

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